molecular formula C21H16N2OS B334721 N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B334721
M. Wt: 344.4 g/mol
InChI Key: HIFPPPNKHHPNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline compound in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, where the quinoline-thiophene intermediate reacts with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.

    Pathways Involved: It can interfere with cellular signaling pathways, such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    N-(2-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a different position of the methyl group, leading to variations in chemical reactivity and biological activity.

    N-(3-methylphenyl)-2-(3-thienyl)-4-quinolinecarboxamide: Similar structure but with a different position of the thiophene ring, affecting its electronic properties and interactions with molecular targets.

    N-(3-methylphenyl)-2-(2-furyl)-4-quinolinecarboxamide: Replacement of the thiophene ring with a furan ring, resulting in different chemical and biological properties.

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)22-21(24)17-13-19(20-10-5-11-25-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24)

InChI Key

HIFPPPNKHHPNLW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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